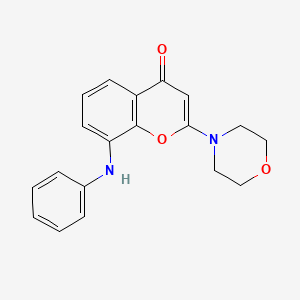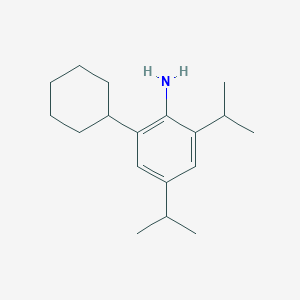
2-Cyclohexyl-4,6-di(propan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-4,6-di(propan-2-yl)aniline is an organic compound with the molecular formula C18H29N. It is a colorless liquid that can appear yellow or brown due to impurities. This compound is an aromatic amine, which means it contains an amino group attached to an aromatic ring. It is used as an intermediate in the synthesis of various chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Cyclohexyl-4,6-di(propan-2-yl)aniline can be synthesized through the condensation of cyclohexylamine with 2,6-di(propan-2-yl)aniline. The reaction typically occurs in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like toluene . The reaction conditions include heating the mixture to reflux temperature and maintaining it for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification through distillation or recrystallization to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexyl-4,6-di(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form cyclohexyl-4,6-di(propan-2-yl)amine.
Substitution: The amino group can participate in substitution reactions, such as forming Schiff bases with aldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions with aldehydes or ketones in the presence of acid catalysts are common.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Cyclohexyl-4,6-di(propan-2-yl)amine.
Substitution: Schiff bases and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexyl-4,6-di(propan-2-yl)aniline has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclohexyl-4,6-di(propan-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Diisopropylaniline
- 2,6-Dimethylaniline
- 2,6-Diethylphenylamine
Uniqueness
2-Cyclohexyl-4,6-di(propan-2-yl)aniline is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable in specific applications .
Eigenschaften
CAS-Nummer |
656808-83-2 |
|---|---|
Molekularformel |
C18H29N |
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
2-cyclohexyl-4,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C18H29N/c1-12(2)15-10-16(13(3)4)18(19)17(11-15)14-8-6-5-7-9-14/h10-14H,5-9,19H2,1-4H3 |
InChI-Schlüssel |
CPSSEBRDLYXXQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)N)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


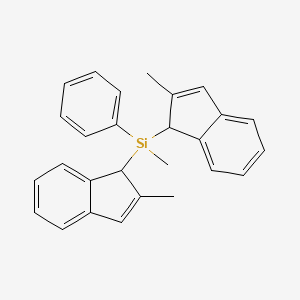
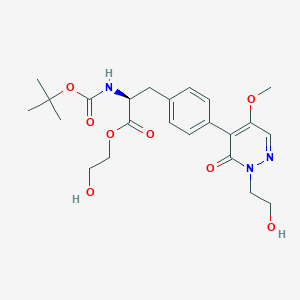

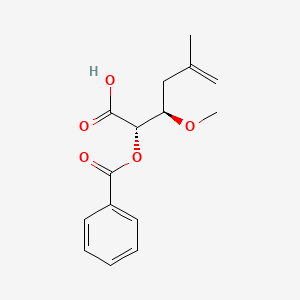
![4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid](/img/structure/B12540629.png)
![[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile](/img/structure/B12540645.png)
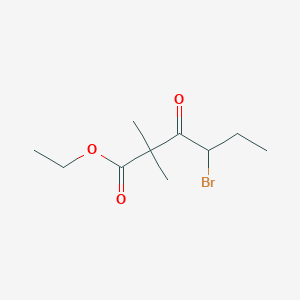
![6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)-](/img/structure/B12540657.png)
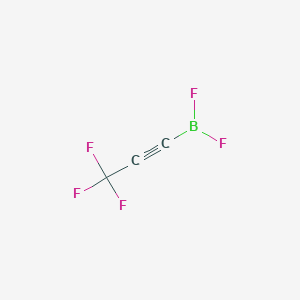

methanone](/img/structure/B12540679.png)
![2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B12540684.png)
![6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12540690.png)
